molecular formula C22H22N4O5 B6541766 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058436-98-8

3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No. B6541766
CAS RN: 1058436-98-8
M. Wt: 422.4 g/mol
InChI Key: WWAQWQBJQMEUIX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a methoxyphenyl group, and a dihydropyrimidinone group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Similar compounds have been found to have anti-tubercular activity, suggesting that this compound might also have potential as an anti-tubercular agent .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-30-17-6-4-16(5-7-17)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-31-19/h2-7,12-13,15H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAQWQBJQMEUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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